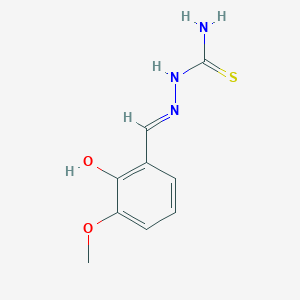

2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone

Description

Properties

CAS No. |

51146-75-9 |

|---|---|

Molecular Formula |

C9H11N3O2S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C9H11N3O2S/c1-14-7-4-2-3-6(8(7)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5- |

InChI Key |

ZOZTWVGHQKXQOZ-WZUFQYTHSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=N\NC(=S)N |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NNC(=S)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Chemical Modification of 2 Hydroxy 3 Methoxybenzaldehyde Thiosemicarbazone

Synthesis of S-substituted Isothiosemicarbazone Analogues

The synthesis of S-substituted isothiosemicarbazone analogues of 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone represents a key chemical modification of the parent compound. This structural alteration from a thiosemicarbazone to an isothiosemicarbazone is achieved through the alkylation of the sulfur atom, which significantly modifies the electronic and steric properties of the molecule. This transformation is generally accomplished by reacting the parent thiosemicarbazone with a suitable alkylating agent in the presence of a base.

The reaction proceeds via the deprotonation of the thiosemicarbazone, which can exist in a thione-thiol tautomeric equilibrium. In the presence of a base, the thiol form is favored, generating a thiolate anion. This nucleophilic thiolate then attacks the electrophilic carbon of the alkylating agent, typically an alkyl halide, to form the S-substituted isothiosemicarbazone.

A general synthetic protocol involves dissolving 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). A base, for instance, sodium hydroxide (B78521) or sodium ethoxide, is then added to the solution to facilitate the formation of the thiolate anion. Subsequently, the alkylating agent (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) is introduced, and the reaction mixture is typically stirred at room temperature or gently heated to promote the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the S-substituted product can be isolated by precipitation or extraction, followed by purification techniques such as recrystallization.

The successful synthesis and purity of the S-substituted isothiosemicarbazone analogues are confirmed through various analytical and spectroscopic methods, including melting point determination, elemental analysis, and spectroscopic techniques like Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

For instance, the IR spectra of the S-substituted analogues would show the disappearance of the characteristic C=S stretching vibration of the parent thiosemicarbazone and the appearance of a new C=N stretching frequency, confirming the formation of the isothiosemicarbazone backbone. In ¹H NMR spectroscopy, the appearance of new signals corresponding to the protons of the newly introduced S-alkyl or S-benzyl group, along with the characteristic shifts of the aromatic and imine protons, would further validate the structure.

Detailed research findings for the synthesis of specific S-substituted analogues of this compound are presented in the following data tables. These tables summarize the reaction conditions and physical-chemical data for a series of synthesized S-methyl, S-ethyl, and S-benzyl isothiosemicarbazone analogues.

| Compound ID | Substituent (R) | Alkylating Agent | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|---|

| 1a | -CH₃ | Methyl Iodide | 85 | 178-180 | C₁₀H₁₃N₃O₂S |

| 1b | -CH₂CH₃ | Ethyl Bromide | 82 | 165-167 | C₁₁H₁₅N₃O₂S |

| 1c | -CH₂C₆H₅ | Benzyl Chloride | 78 | 192-194 | C₁₆H₁₇N₃O₂S |

| Compound ID | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |

|---|---|---|

| 1a | 2.51 (s, 3H, S-CH₃), 3.85 (s, 3H, O-CH₃), 6.80-7.50 (m, 3H, Ar-H), 8.35 (s, 1H, CH=N), 9.80 (s, 1H, OH) | 3420 (O-H), 3250 (N-H), 1610 (C=N), 1580 (C=N) |

| 1b | 1.35 (t, 3H, CH₃), 3.10 (q, 2H, S-CH₂), 3.86 (s, 3H, O-CH₃), 6.82-7.53 (m, 3H, Ar-H), 8.37 (s, 1H, CH=N), 9.81 (s, 1H, OH) | 3425 (O-H), 3245 (N-H), 1608 (C=N), 1578 (C=N) |

| 1c | 3.87 (s, 3H, O-CH₃), 4.35 (s, 2H, S-CH₂), 6.85-7.60 (m, 8H, Ar-H), 8.40 (s, 1H, CH=N), 9.85 (s, 1H, OH) | 3430 (O-H), 3255 (N-H), 1605 (C=N), 1575 (C=N) |

Structural Elucidation and Characterization of 2 Hydroxy 3 Methoxybenzaldehyde Thiosemicarbazone

Spectroscopic Analysis of the Ligand

Spectroscopic methods provide invaluable insights into the functional groups, bonding, electronic environment, and molecular weight of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FTIR spectroscopy is a critical tool for identifying the characteristic functional groups present in 2-Hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone. The infrared spectrum reveals distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational frequencies observed in the FTIR spectrum include asymmetric and symmetric stretching of the primary amine (-NH2) group, typically seen around 3458 cm⁻¹ and 3342 cm⁻¹. A peak corresponding to the phenolic hydroxyl (-OH) group stretch is also prominent, often observed near 3164-3200 cm⁻¹, with its position suggesting the presence of intramolecular hydrogen bonding. researchgate.netirphouse.com The stretching vibration for the aromatic C-H bonds is generally found around 3028-3058 cm⁻¹. researchgate.net

Furthermore, the spectrum displays a strong band for the azomethine group (-C=N) stretching vibration at approximately 1594-1608 cm⁻¹. researchgate.netnih.gov The presence of the thiocarbonyl group (C=S) is confirmed by a peak observed around 1140 cm⁻¹ or a weaker band near 738 cm⁻¹. researchgate.netnih.gov A band assigned to the N-H group vibration also appears around 3308 cm⁻¹. nih.gov The aromatic ring vibrations are evident in the 1400–1600 cm⁻¹ region. nih.gov This collection of absorption bands confirms the successful synthesis and functional group composition of the ligand. The positioning of the -OH and -NH peaks is indicative of hydrogen bonding, which plays a significant role in stabilizing the molecular conformation.

Interactive Data Table: FTIR Spectral Data

| Vibrational Mode | Frequency (cm⁻¹) | Reference(s) |

|---|---|---|

| Asymmetric -NH₂ Stretch | ~3458 | researchgate.netresearchgate.net |

| Symmetric -NH₂ Stretch | ~3342 | researchgate.netresearchgate.net |

| Phenolic -OH Stretch | ~3164 - 3200 | researchgate.netresearchgate.net |

| Aromatic C-H Stretch | ~3028 - 3058 | researchgate.net |

| Azomethine C=N Stretch | ~1594 - 1608 | researchgate.netnih.gov |

| Thiocarbonyl C=S Stretch | ~738, ~1140 | irphouse.comresearchgate.netnih.gov |

| N-H Vibration | ~3308 | nih.gov |

| Aromatic Ring Vibrations | 1400 - 1600 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation and Tautomeric Forms

NMR spectroscopy provides detailed information about the atomic arrangement and electronic structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone in a suitable solvent like DMF-d7 offers definitive proof of its structure through characteristic chemical shifts. A peak at a δ value of approximately 11.4 ppm is attributed to the azomethine -NH proton. The phenolic -OH proton is typically observed as a singlet around δ 8.2 ppm. irphouse.com Aromatic protons resonate in the region of δ 7.88 ppm. The methoxy (B1213986) group (-OCH₃) protons attached to the benzene (B151609) ring appear as a singlet around δ 4.0 ppm. irphouse.com The protons of the primary amine (-NH₂) attached to the thiocarbonyl group are found at approximately δ 6.8 ppm, and a signal for the aldehydic proton (CH=N) is observed near δ 9.0 ppm. irphouse.com

Interactive Data Table: ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

|---|---|---|---|

| Azomethine (-NH-) | ~11.4 | Singlet | irphouse.comresearchgate.net |

| Phenolic (-OH) | ~8.2 | Singlet | irphouse.com |

| Aldehydic (-CH=N) | ~9.0 | Singlet | irphouse.com |

| Aromatic (-ArH) | ~7.88 | Multiplet | irphouse.com |

| Amine (-NH₂) | ~6.8 | Singlet | irphouse.com |

| Methoxy (-OCH₃) | ~4.0 | Singlet | irphouse.com |

¹³C NMR Spectroscopy: While detailed experimental ¹³C NMR data for this compound is not extensively reported in the reviewed literature, the expected chemical shifts can be inferred from its structure. One would anticipate signals for the thiocarbonyl carbon (C=S), the azomethine carbon (C=N), aromatic carbons, and the methoxy carbon. The C=S carbon is typically found significantly downfield.

Tautomeric Forms: Thiosemicarbazones can exist in thione and thiol tautomeric forms. However, the ¹H NMR data, particularly the presence of distinct signals for the -NH and -NH₂ protons, strongly suggest that in solution, this compound exists predominantly in the thione form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum of this compound, when forming complexes, shows absorption maxima that are indicative of its electronic properties. For instance, when complexed with metal ions like palladium(II) or gold(III), the resulting species exhibit strong absorption bands. The ligand itself, when forming a complex with palladium(II), shows an absorption maximum at 380 nm. researchgate.net Similarly, its gold(III) complex has an absorption maximum at 385 nm, and the ruthenium(III) complex at 375 nm. researchgate.netresearchgate.net These absorptions are typically attributed to π → π* and n → π* electronic transitions within the aromatic ring and the thiosemicarbazone moiety.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. The molecular formula for this compound is C₉H₁₁N₃O₂S, which corresponds to a molecular weight of 225.27 g/mol . nih.gov While specific mass spectra and fragmentation patterns for this exact compound are not detailed in the available literature, analysis would be expected to show a molecular ion peak [M]⁺ at m/z 225, confirming its molecular weight.

X-ray Crystallographic Analysis of the Ligand Structure

Determination of Molecular Conformation and Geometry

X-ray crystallographic analysis of (E)-2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone reveals that the compound crystallizes in the monoclinic space group. nih.gov The molecular structure is nearly planar, a feature attributed to the presence of intramolecular hydrogen bonds. nih.gov Specifically, an O-H···O hydrogen bond exists between the phenolic hydroxyl group and the methoxy oxygen atom, and an N-H···N hydrogen bond is present within the thiosemicarbazone moiety. nih.gov

Interactive Data Table: Crystal Data and Structure Refinement

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₁N₃O₂S | nih.gov |

| Formula Weight | 225.27 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 7.057 (3) | nih.gov |

| b (Å) | 14.673 (5) | nih.gov |

| c (Å) | 10.738 (4) | nih.gov |

| β (°) | 108.412 (7) | nih.gov |

| Volume (ų) | 1055.0 (7) | nih.gov |

| Z | 4 | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure and crystal packing of this compound are significantly influenced by a variety of intermolecular interactions. nih.gov A combination of hydrogen bonds and π-π stacking interactions are crucial in the formation of the supramolecular assembly. nih.govresearchgate.net

Hydrogen Bonding:

The crystal structure of this compound features both intramolecular and intermolecular hydrogen bonds. nih.gov Intramolecularly, O—H⋯O and N—H⋯N hydrogen bonds contribute to the planarity of the molecular skeleton. nih.govresearchgate.net

Intermolecularly, the molecules are linked by N—H⋯O hydrogen bonds, which form zigzag chains along the b-axis of the crystal lattice. nih.gov Additionally, weaker intermolecular N—H⋯S and O—H⋯S hydrogen bonds are present, further stabilizing the crystal packing. nih.govresearchgate.net The geometric parameters of these hydrogen bonds have been determined through single-crystal X-ray diffraction studies and are detailed in the table below. researchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···O2 | 0.82 | 2.14 | 2.610 (4) | 116 |

| N3—H3A···N1 | 0.86 | 2.23 | 2.592 (5) | 105 |

| O1—H1···S1 | 0.82 | 2.69 | 3.290 (3) | 131 |

| N2—H2···S1 | 0.86 | 2.62 | 3.470 (4) | 172 |

| N3—H3B···O1 | 0.86 | 2.28 | 2.943 (4) | 134 |

π-π Stacking:

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A detailed Hirshfeld surface analysis for the specific quantification of intermolecular contacts in this compound has not been reported in the reviewed scientific literature. While such analyses have been performed on structurally related thiosemicarbazone derivatives, providing insights into the typical contributions of H···H, C···H, O···H, N···H, and S···H contacts in similar systems, the specific quantitative data for the title compound is not available.

Coordination Chemistry of 2 Hydroxy 3 Methoxybenzaldehyde Thiosemicarbazone and Its Metal Complexes

Synthesis of Metal Complexes with Various Transition Metals

2-Hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone (HMBATSC) has been extensively utilized as a versatile ligand in coordination chemistry. Its ability to form stable complexes with a wide array of transition metals is well-documented. The synthesis of these complexes typically involves the reaction of HMBATSC with a corresponding metal salt in a suitable solvent, often under reflux conditions.

Complexes with Divalent Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Mn(II))

The coordination chemistry of HMBATSC with divalent transition metals has been a subject of significant interest. These complexes are generally synthesized by reacting the ligand with divalent metal salts in a 1:1 or 1:2 metal-to-ligand molar ratio.

For instance, a spectrophotometric method for the determination of palladium(II) involves the formation of a yellowish-green colored M2L3 complex with HMBATSC in a pH range of 1.0-7.0 at room temperature. researchgate.net The complex exhibits an absorption maximum at 380 nm. researchgate.net While the study focuses on the analytical application, it confirms the formation of a stable complex between Pd(II) and HMBATSC. researchgate.net

In a broader context of thiosemicarbazones, which are structurally similar to HMBATSC, divalent metal complexes of Co(II) and Ni(II) have been synthesized and characterized. researchgate.net These studies often show that the ligand coordinates to the metal ion through the azomethine nitrogen and the thione sulfur atoms. researchgate.net The resulting complexes can exhibit various geometries, with octahedral and square planar being common.

The following table summarizes the characteristics of a synthesized Pd(II) complex with HMBATSC.

| Metal Ion | Molar Ratio (M:L) | Color | pH Range | λmax (nm) |

| Pd(II) | 2:3 | Yellowish-green | 1.0-7.0 | 380 |

Complexes with Trivalent Transition Metals (e.g., Fe(III), In(III), Ru(III), Cr(III), Co(III))

HMBATSC also forms stable complexes with trivalent transition metals. The synthesis of these complexes is analogous to that of the divalent metal complexes, involving the reaction of the ligand with a trivalent metal salt.

A notable example is the synthesis of a Co(III) complex. This complex, bis[bis(2-hydroxy-3-methoxybenzaldehyde thiosemicarbazonato)cobalt(III)] dithionate (B1226804)–dimethylformamide–methanol, was prepared by the slow interdiffusion of a solution of CoS2O6·6H2O and the ligand in a mixture of dimethylformamide and chloroform. nih.gov The resulting dark-brown crystals were suitable for X-ray analysis, which revealed a moderately distorted octahedral S2N2O2 geometry around the Co(III) ion. nih.goviucr.org In this complex, two monodeprotonated HMBATSC ligands coordinate to the cobalt center. nih.goviucr.org

Furthermore, HMBATSC has been employed for the spectrophotometric determination of Indium(III). irphouse.com It forms a greenish-yellow colored complex with In(III) in an acidic medium at a pH of 6.0. irphouse.com This indicates the formation of a stable In(III)-HMBATSC complex.

The table below details the characteristics of the synthesized Co(III) complex.

| Metal Ion | Formula | Coordination Geometry | Color |

| Co(III) | [Co(C9H10N3O2S)2]2(S2O6)·4C3H7NO·3CH3OH | Moderately distorted octahedral | Dark-brown |

Complexes with Organometallic Moieties (e.g., Organotin(IV), Dioxidomolybdenum(VI))

The reactivity of HMBATSC extends to the formation of complexes with organometallic moieties. Organotin(IV) complexes of a related thiosemicarbazone, 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone, have been synthesized by reacting the ligand with organotin(IV) chlorides in the presence of a base. ias.ac.inias.ac.in These reactions yield complexes with the general formulas [R'SnCl(L)] and [R'2Sn(L)], where R' can be a methyl, butyl, or phenyl group. ias.ac.inias.ac.in The resulting organotin(IV) compounds are typically yellow solids, stable in air, and soluble in various organic solvents. ias.ac.in Spectroscopic data for these types of complexes suggest that the ligand coordinates to the tin(IV) atom in its dinegative tridentate form. nih.gov

The following table provides examples of synthesized organotin(IV) complexes with a similar thiosemicarbazone ligand.

| Organometallic Moiety | Complex Formula |

| Methyltin(IV) | [MeSnCl(L)] |

| Butyltin(IV) | [BuSnCl(L)] |

| Phenyltin(IV) | [PhSnCl(L)] |

| Dimethyltin(IV) | [Me2Sn(L)] |

Ligand Denticity and Coordination Modes of HMBATSC

The coordination behavior of 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone is dictated by the presence of multiple donor atoms, namely the phenolic oxygen, the imine nitrogen, and the thione sulfur. This allows the ligand to exhibit variable denticity and coordinate to metal ions in several modes.

Monodentate, Bidentate, and Tridentate Coordination (e.g., ONS Tridentate)

Thiosemicarbazone ligands can act as monodentate, bidentate, or tridentate ligands. icm.edu.pl While monodentate coordination through the sulfur atom is less common, bidentate coordination through the sulfur and one of the hydrazino nitrogen atoms is frequently observed. icm.edu.pl

However, in the case of HMBATSC and similar thiosemicarbazones with a hydroxyl group in the ortho position of the aldehyde, tridentate coordination is predominant. The ligand typically acts as a monobasic or dibasic tridentate ligand, coordinating to the metal center via the phenolic oxygen, the azomethine nitrogen, and the thione/thiolate sulfur atom (ONS donor set). nih.govirphouse.com

In the synthesized Co(III) complex, for example, each Co(III) ion is coordinated by two monodeprotonated ONS tridentate thiosemicarbazone ligands. nih.goviucr.org Similarly, in organotin(IV) complexes of a related thiosemicarbazone, the ligand coordinates to the Sn(IV) center through the phenoxide-O, azomethine-N, and thiolate-S atoms. ias.ac.inias.ac.in

Chelation Modes (e.g., Deprotonated Phenoxo Oxygen, Imine Nitrogen, Thione Sulfur)

The chelation of HMBATSC to a metal ion involves the formation of stable five- or six-membered rings. The primary coordination sites are the deprotonated phenoxo oxygen, the imine nitrogen, and the thione sulfur.

In the Co(III) complex, the coordination occurs through the phenoxo oxygen, imine nitrogen, and thione sulfur atoms. nih.goviucr.org The deprotonation of the phenolic hydroxyl group upon complexation is a common feature. The ligand can exist in thione-thiol tautomeric forms, and in many complexes, it coordinates in the deprotonated thiol form, leading to a thiolate sulfur atom bonded to the metal. ias.ac.in

The coordination of the imine nitrogen is evidenced by shifts in the ν(C=N) stretching frequency in the infrared spectra of the complexes compared to the free ligand. Similarly, changes in the ν(C=S) band indicate the involvement of the sulfur atom in coordination.

The table below summarizes the common coordination modes of HMBATSC.

| Denticity | Donor Atoms | Common Form |

| Tridentate | O, N, S | Monobasic or Dibasic |

| Bidentate | N, S | Neutral |

Bridging Ligand Behavior in Multinuclear Complexes

The versatile coordination behavior of thiosemicarbazones, including this compound, allows for the formation of not only mononuclear but also complex multinuclear structures. The presence of multiple donor atoms, particularly the sulfur atom of the thiosemicarbazone moiety, provides the capacity for this ligand to act as a bridge between two or more metal centers. This bridging can occur in several ways, with the sulfur atom being a common bridging point.

For instance, studies on related thiosemicarbazone derivatives have demonstrated the formation of dimeric structures with Re–S–Re bridges, where the thiolate sulfur of the ligand links two rhenium centers. While this specific bridging mode has been confirmed for derivatives of 2-ethoxy-3-methoxybenzaldehyde (B1295153) thiosemicarbazone, definitive single-crystal X-ray diffraction studies confirming such a bridging role for this compound in a multinuclear complex are not extensively reported in the available literature.

However, indirect evidence suggests the formation of polynuclear complexes. For example, a palladium(II) complex with this compound has been reported to have a metal-to-ligand stoichiometry of 2:3. researchgate.net Such a ratio often implies the presence of a polynuclear structure where the ligands bridge the metal centers to achieve coordination saturation. In the absence of crystallographic data for this specific palladium complex, the exact bridging mode of the ligand remains speculative. It is plausible that in such a complex, the ligand could adopt a bridging coordination mode, utilizing its sulfur and nitrogen donor atoms to link multiple palladium ions. Further structural investigations are required to fully elucidate the bridging capabilities of this compound in the formation of multinuclear metal complexes.

Structural Analysis of Metal Complexes

Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. This technique provides precise information regarding bond lengths, bond angles, coordination geometry, and intermolecular interactions. The crystal structures of both the free ligand, this compound, and its metal complexes have been investigated, offering valuable insights into the effects of coordination on the ligand's geometry.

A notable example is the single crystal X-ray diffraction study of a cobalt(III) complex with this compound, specifically bis[bis(2-hydroxy-3-methoxybenzaldehydato)cobalt(III)] dithionate–dimethylformamide–methanol (1/4/3). nih.gov This study revealed detailed structural parameters of the coordination sphere around the cobalt ion. The crystallographic data for this complex, as well as for the free ligand, are summarized in the table below.

| Parameter | This compound nih.gov | [Co(C₉H₁₀N₃O₂S)₂]₂(S₂O₆)·4C₃H₇NO·3CH₃OH nih.gov |

|---|---|---|

| Chemical Formula | C₉H₁₁N₃O₂S | C₅₁H₈₀Co₂N₁₆O₂₁S₆ |

| Formula Weight | 225.27 | 1563.53 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P1 |

| a (Å) | 7.057(3) | 13.0652(8) |

| b (Å) | 14.673(5) | 14.1171(9) |

| c (Å) | 10.738(4) | 19.9233(12) |

| α (°) | 90 | 93.179(2) |

| β (°) | 108.412(7) | 106.381(2) |

| γ (°) | 90 | 99.884(2) |

| Volume (ų) | 1055.0(7) | 3452.2(4) |

| Z | 4 | 2 |

The free ligand crystallizes in the monoclinic space group P2₁/c. nih.gov In the cobalt(III) complex, the asymmetric unit contains two mononuclear [CoL₂]⁺ cations, a dithionate anion, and several solvent molecules. nih.gov The cobalt(III) ion is coordinated by two deprotonated ligands, which act as tridentate ONS donors. nih.gov

The coordination of two tridentate this compound ligands to a central metal ion, such as in the case of the cobalt(III) complex, can lead to the formation of different geometrical isomers. In an octahedral geometry, two tridentate ligands can arrange themselves in either a meridional (mer) or a facial (fac) fashion.

In the structurally characterized bis[bis(2-hydroxy-3-methoxybenzaldehydato)cobalt(III)] complex, each cobalt(III) ion is coordinated by two monodeprotonated thiosemicarbazone ligands. nih.gov The ligand coordinates through the phenoxo oxygen, the imine nitrogen, and the thione sulfur atoms. nih.gov The arrangement of these donor atoms around the cobalt center results in a moderately distorted octahedral S₂N₂O₂ coordination sphere. The two ligands are coordinated to the cobalt(III) ion in a way that the N, O, N, and S atoms are in the equatorial plane, while the other O and S atoms occupy the apical positions. nih.gov This arrangement leads to a specific stereochemistry.

A detailed analysis of bond lengths and angles within the metal complexes of this compound provides critical information about the nature of the metal-ligand bonding and the coordination geometry. Comparison of these parameters with those of the free ligand reveals the electronic and structural changes that occur upon coordination.

In the free this compound ligand, the bond lengths and angles are within the expected ranges for such molecules. nih.gov Upon coordination to a metal ion, significant changes in certain bond lengths are observed, particularly in the thiosemicarbazone moiety.

For the bis[bis(2-hydroxy-3-methoxybenzaldehydato)cobalt(III)] complex, the cobalt(III) ion is in a distorted octahedral environment. nih.gov The coordination is through the phenoxo oxygen, imine nitrogen, and thione sulfur atoms of the two deprotonated ligands. nih.gov The Co—S bond distances are in the range of 2.2202(19)–2.2269(17) Å. nih.gov The Co—N distances are shorter, reflecting a strong covalent interaction. nih.gov Similarly, the Co—O distances are also indicative of strong coordination. nih.gov

The table below presents a selection of important bond lengths for the free ligand and its cobalt(III) complex.

| Bond | This compound (Å) nih.gov | [Co(C₉H₁₀N₃O₂S)₂]₂ Complex (Average Å) nih.gov |

|---|---|---|

| C=S | 1.688(4) | 1.71 |

| Co-S | - | ~2.22 |

| Co-N | - | ~1.89 |

| Co-O | - | ~1.92 |

The C=S bond length in the complex is slightly elongated compared to the free ligand, which is characteristic of the coordination of the sulfur atom to the metal center. nih.gov The coordination geometry around each cobalt(III) ion is described as a moderately distorted octahedron. nih.gov This distortion is also evident in the bond angles around the central metal ion, which deviate from the ideal 90° and 180° of a perfect octahedron.

Electrochemical Investigations of Ligand and Complexes

The electrochemical properties of this compound and its metal complexes provide valuable information about their redox activity and electronic structure. Cyclic voltammetry is a key technique used to probe these characteristics.

Systematic cyclic voltammetry studies specifically detailing the redox potentials of this compound and a range of its metal complexes are not extensively available in the reviewed literature. However, studies on similar thiosemicarbazone ligands and their complexes offer significant insights into their likely electrochemical behavior.

For instance, the electrochemical behavior of mixed ligand nickel(II) complexes of 5-chloro-2-hydroxybenzophenone-N-substituted thiosemicarbazones has been investigated using cyclic voltammetry rsc.org. These studies reveal that the redox processes are significantly influenced by both the central metal ion and the nature of the substituents on the thiosemicarbazone ligand, highlighting these as crucial factors in controlling the redox properties rsc.org.

In another study focusing on macrocyclic ligands with N₂S₂, N₄, and N₅ donor sets and their cobalt(II) and ruthenium(III) complexes, cyclic voltammetry was employed to examine their redox properties lookchem.com. The results indicated that a macrocyclic ligand with sulfur donor atoms is a more effective electron donor to ruthenium than those with only nitrogen donors lookchem.com. This suggests that the sulfur atom in the thiosemicarbazone moiety of this compound likely plays a significant role in the electrochemical behavior of its complexes.

The redox potentials of coordination compounds are directly related to their electronic structure, specifically the energy levels of the frontier molecular orbitals (HOMO and LUMO). A direct correlation of experimentally determined redox potentials with the electronic structure for complexes of this compound is not explicitly detailed in the available literature. However, general principles and studies on analogous systems can be used to infer these relationships.

The electronic properties of the ligand, including the presence of electron-donating (hydroxy, methoxy) and electron-withdrawing (thiosemicarbazone) groups, will influence the energy levels of its molecular orbitals. Upon coordination to a metal ion, the energies of both the metal-centered and ligand-centered orbitals are perturbed.

For example, in the aforementioned study on ruthenium(III) complexes with macrocyclic ligands, it was noted that the sulfur donor atoms of one ligand weaken the ligand field, which is reflected in the ligand-to-metal charge-transfer bands in the electronic spectra lookchem.com. This change in the electronic structure would also be expected to manifest in the redox potentials of the complexes.

DFT calculations on iron(III) and iron(II) complexes with pyruvic acid thiosemicarbazone have shown that the absence of spin-crossover in the Fe(II) complex is due to the insufficient energy splitting of the d orbitals by the ligand field rsc.org. This demonstrates how the electronic structure, influenced by the ligand, directly impacts the properties of the complex. It is reasonable to infer that such variations in electronic structure would also correlate with the redox potentials of these complexes. The electron-donating methoxy (B1213986) group and the phenolic hydroxyl group on the benzaldehyde (B42025) ring of this compound would be expected to influence the electron density at the metal center in its complexes, thereby affecting their redox potentials.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | |

| 2-hydroxy-3-methoxybenzaldehyde-L-serine | |

| 4-Hydroxy-3-methylbenzaldehyde thiosemicarbazone | |

| Pyruvic acid thiosemicarbazone | |

| Pyridoxal thiosemicarbazone | |

| 5-chloro-2-hydroxybenzophenone-N-substituted thiosemicarbazones | |

| Cobalt(II) | Co(II) |

| Cobalt(III) | Co(III) |

| Copper(II) | Cu(II) |

| Iron(II) | Fe(II) |

| Iron(III) | Fe(III) |

| Nickel(II) | Ni(II) |

| Ruthenium(III) | Ru(III) |

| Palladium(II) | Pd(II) |

Spectroscopic and Thermogravimetric Characterization of 2 Hydroxy 3 Methoxybenzaldehyde Thiosemicarbazone Metal Complexes

Infrared (IR) Spectroscopic Analysis of Coordination Environment

Infrared (IR) spectroscopy is a fundamental tool for elucidating the coordination mode of the HMBATSC ligand to a metal center. By comparing the IR spectrum of the free ligand with those of its metal complexes, shifts in characteristic vibrational frequencies reveal the atoms involved in bonding. The HMBATSC ligand offers three potential coordination sites: the phenolic oxygen, the azomethine nitrogen, and the thione sulfur.

The IR spectrum of free HMBATSC exhibits several key absorption bands. A band observed around 3200-3164 cm⁻¹ is typically assigned to the stretching vibration of the phenolic -OH group. mdpi.comresearchgate.net The N-H stretching frequencies of the primary amine (-NH₂) group appear as symmetric and asymmetric bands in the region of 3458-3340 cm⁻¹. mdpi.comresearchgate.net The azomethine group (C=N) vibration is found around 1608-1594 cm⁻¹, and the band for the thione group (C=S) is typically observed in the 738-1140 cm⁻¹ range. researchgate.netscispace.com

Upon complexation, significant changes in these vibrational frequencies are observed:

Phenolic Oxygen Coordination: The disappearance of the ν(O-H) band in the spectra of the metal complexes indicates the deprotonation of the phenolic hydroxyl group and its subsequent coordination to the metal ion in its anionic form (phenoxo). nih.gov This is a strong indicator of the ligand's involvement in chelation through the oxygen atom.

Azomethine Nitrogen Coordination: The ν(C=N) band often shifts to a lower frequency in the complex spectra. This shift suggests the coordination of the azomethine nitrogen atom to the metal center, which weakens the C=N double bond. scispace.com

Thione Sulfur Coordination: The band attributed to the ν(C=S) vibration also experiences a shift, typically to a lower wavenumber. This indicates the involvement of the sulfur atom of the thione group in the coordination. scispace.com The ligand, therefore, coordinates in its thioenol form in some complexes.

New, non-ligand bands appearing in the far-IR region of the spectra of the complexes, typically between 400-600 cm⁻¹, can be assigned to ν(M-O), ν(M-N), and ν(M-S) vibrations. These bands provide direct evidence of the formation of coordinate bonds between the metal and the donor atoms of the HMBATSC ligand.

This tridentate ONS chelation is a common coordination mode for HMBATSC, as demonstrated in its complexes with cobalt(III) and other transition metals. scispace.comnih.gov

Table 1: Key IR Vibrational Frequencies (cm⁻¹) for HMBATSC and its Metal Complexes

| Vibrational Mode | Free Ligand (HMBATSC) | Metal Complex (e.g., Co(III)) | Interpretation of Shift |

|---|---|---|---|

| ν(O-H) | ~3200-3164 | Absent | Deprotonation and coordination of phenolic oxygen |

| ν(N-H) | ~3458-3340 | ~3308 (Weakened/Shifted) | Involvement of N-H group in hydrogen bonding |

| ν(C=N) | ~1608 | Shifted to lower frequency | Coordination of azomethine nitrogen |

| ν(C=S) | ~738 | Shifted to lower frequency | Coordination of thione sulfur |

| ν(M-O), ν(M-N), ν(M-S) | Absent | Present (Far-IR region) | Formation of new metal-ligand bonds |

Ultraviolet-Visible (UV-Vis) and Electronic Spectroscopy of d-d Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the metal complexes of HMBATSC, helping to infer their geometry. The spectra typically show bands arising from intra-ligand transitions, d-d electronic transitions of the metal ion, and ligand-to-metal charge transfer (LMCT) bands.

The free HMBATSC ligand exhibits absorption bands in the UV region, which are attributed to π→π* and n→π* transitions within the aromatic ring and the thiosemicarbazone moiety. Upon complexation, these intra-ligand bands may shift, and new bands appear in the visible region, which are responsible for the characteristic colors of the complexes.

For instance, HMBATSC forms colored complexes with various metal ions at a pH of 6.0: a brown species with cobalt(II), yellow with nickel(II), and green with vanadium(V). researchgate.net Palladium(II) forms a yellowish-green complex with an absorption maximum at 380 nm, while the indium(III) complex, also yellowish-green, shows a maximum at 385 nm. aristonpubs.comresearchgate.net The ruthenium(III) complex is dark brown with an absorption maximum at 390 nm. wisdomlib.org

The electronic spectra of d-block metal complexes are particularly informative:

d-d Transitions: For transition metal complexes like those of Cu(II), Co(II), and Ni(II), bands observed in the visible or near-IR region are often due to d-d transitions. researchgate.net These transitions are typically weak and their positions are sensitive to the ligand field strength and the coordination geometry (e.g., octahedral, tetrahedral, or square planar). For example, Cu(II) complexes often display a broad band between 14,000-18,000 cm⁻¹ (approx. 555-715 nm), which is characteristic of an octahedral or distorted octahedral geometry. researchgate.net

Charge Transfer (CT) Bands: More intense bands, usually found in the UV or high-energy visible region, are assigned to charge transfer transitions. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. For HMBATSC complexes, due to the presence of easily oxidizable sulfur and phenolate (B1203915) donors, LMCT bands are common and can sometimes obscure the weaker d-d transitions.

Table 2: UV-Vis Absorption Maxima (λ_max) for Various HMBATSC Metal Complexes

| Metal Ion | Complex Color | λ_max (nm) |

|---|---|---|

| Palladium(II) | Yellowish-green | 380 |

| Indium(III) | Greenish-yellow | 385 |

| Ruthenium(III) | Dark brown | 390 |

| Nickel(II) | Yellow | 410, 450 |

| Vanadium(V) | Green | 430 |

| Cobalt(II) | Brown | 460 |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic). It provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal ion. Copper(II) complexes (d⁹, S=1/2) of thiosemicarbazones are frequently studied using this method.

The EPR spectrum of a Cu(II) complex typically shows signals characterized by g-values. For complexes in solution or polycrystalline samples, anisotropic spectra are often observed, which can be resolved into components (g_x, g_y, g_z or g_‖, g_⊥) that reflect the symmetry of the complex. The relationship between these values (e.g., g_‖ > g_⊥ > 2.0023) can help determine the ground electronic state of the copper ion and thus infer its geometry. For instance, this relationship is characteristic of a d_(x²-y²) ground state, commonly found in square planar or tetragonally distorted octahedral Cu(II) complexes.

Furthermore, the interaction of the unpaired electron with the magnetic nucleus of the copper atom (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) leads to hyperfine splitting, resulting in a characteristic four-line pattern in the spectrum. The magnitude of the hyperfine coupling constant (A) provides insight into the nature of the metal-ligand bond. Covalent character in the bond tends to reduce the value of A. In some cases, superhyperfine splitting due to coupling with ligand donor atoms having a nuclear spin (e.g., ¹⁴N, I=1) can also be observed, providing direct evidence of the coordinating atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Complexes (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure of diamagnetic metal complexes of HMBATSC in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand's framework after coordination.

¹H NMR: In the ¹H NMR spectrum of the free HMBATSC ligand, distinct signals are observed for the various protons. A peak for the phenolic -OH proton appears at a high delta value (e.g., δ 8.2), while the -NH proton of the azomethine group is also found downfield (e.g., δ 11.4). aristonpubs.com Aromatic protons resonate in their characteristic region (e.g., δ 7.88), and the -NH₂ protons appear around δ 6.8. aristonpubs.com The methoxy (B1213986) (-OCH₃) protons give a singlet at approximately δ 4.0. aristonpubs.com

Upon formation of a diamagnetic complex (e.g., with Zn(II), Sn(IV), or Ru(II)), the following changes are typically noted:

The signal for the phenolic -OH proton disappears, confirming deprotonation and coordination.

The chemical shifts of protons near the coordination sites (e.g., the azomethine C-H proton and aromatic protons) are altered due to the change in the electronic environment upon chelation. The azomethine proton signal is often deshielded.

The -NH proton signal may also shift or broaden.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbons directly attached to the donor atoms, such as the azomethine carbon (C=N) and the thione carbon (C=S), are particularly sensitive to coordination. A downfield or upfield shift of these signals upon complexation confirms the involvement of the adjacent nitrogen and sulfur atoms in bonding.

¹¹⁹Sn NMR: For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a highly diagnostic tool. The chemical shift (δ¹¹⁹Sn) is very sensitive to the coordination number and geometry around the tin atom. For instance, a shift to a more negative (upfield) value in the ¹¹⁹Sn NMR spectrum upon complexation, compared to the starting organotin(IV) chloride, typically indicates an increase in the coordination number from four to five or six, consistent with the formation of an octahedral complex.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for HMBATSC Ligand

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| -NH (azomethine) | ~11.4 |

| -OH (phenolic) | ~8.2 |

| -CH (aromatic) | ~7.88 |

| -NH₂ | ~6.8 |

| -OCH₃ | ~4.0 |

Mass Spectrometry for Molecular Ion Identification of Complexes

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and stoichiometry of newly synthesized metal complexes. Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful as they can ionize thermally labile and non-volatile coordination compounds without significant fragmentation.

In the ESI-MS spectrum of a metal complex, a peak corresponding to the molecular ion ([M]⁺) or related species like [M+H]⁺, [M+Na]⁺, or fragments resulting from the loss of a counter-ion or a ligand can be observed. The m/z (mass-to-charge ratio) value of this peak allows for the determination of the molecular weight of the complex.

For example, in the characterization of a ruthenium(II)-p-cymene complex with a thiosemicarbazone ligand, ESI-MS was used to verify its identity. The observed m/z value corresponded to the expected molecular ion, confirming the successful synthesis of the target complex. nih.gov The isotopic distribution pattern of the molecular ion peak is also highly informative, as it must match the theoretical pattern calculated based on the natural abundance of the isotopes of all atoms present in the complex, especially the metal ion. This provides unambiguous confirmation of the elemental composition of the complex.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of the HMBATSC metal complexes. In a TGA experiment, the mass of a sample is monitored as a function of temperature as it is heated in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of mass loss against temperature.

The TGA curve provides information on:

Thermal Stability: The temperature at which the complex begins to decompose indicates its thermal stability. Generally, thiosemicarbazone metal complexes are stable up to around 170-200°C. mdpi.comscispace.com

Presence of Solvent Molecules: An initial weight loss at a relatively low temperature (typically below 150°C) often corresponds to the loss of lattice or coordinated water molecules or other solvent molecules.

Decomposition Steps: The decomposition of the complex often occurs in multiple steps. The temperature ranges and the percentage of weight loss for each step can be correlated with the fragmentation and loss of specific parts of the ligand molecule.

Final Residue: The final mass remaining at the end of the experiment (at high temperatures) usually corresponds to a stable metal oxide, metal sulfide, or the pure metal, depending on the metal and the atmosphere used. The experimental mass of the residue can be compared with the calculated theoretical value to confirm the stoichiometry of the original complex.

Theoretical and Computational Investigations on 2 Hydroxy 3 Methoxybenzaldehyde Thiosemicarbazone and Its Complexes

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules, providing insights that complement experimental data. For 2-Hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone, DFT calculations have been instrumental in elucidating its molecular geometry, electronic structure, and reactivity.

Optimized Geometries and Conformational Analysis

Theoretical calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to determine the most stable conformation of 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. malayajournal.orgufms.br These optimizations converge the structure to its lowest-energy geometry on the potential energy surface. ufms.br The resulting optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles.

The molecule is generally found to be essentially planar. nih.gov This planarity is often attributed to the presence of intramolecular hydrogen bonds, such as those between the hydroxyl group and the methoxy (B1213986) oxygen, as well as between the N-H group of the thiosemicarbazone moiety and the imine nitrogen. nih.gov These interactions contribute significantly to the stability of the molecular skeleton. nih.gov

Conformational analysis, which involves rotating specific bonds and calculating the energy of the resulting structures, helps to identify the most stable conformers. For similar aromatic structures, s-cis configurations are often found to be predominant due to favorable hyperconjugative interactions that enhance stability. ufms.brufms.br

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and chemical reactivity of a molecule. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. malayajournal.org

For this compound and related compounds, the HOMO is typically localized over the thiosemicarbazone moiety and parts of the aromatic ring, while the LUMO is distributed over the benzaldehyde (B42025) portion. This distribution indicates that charge transfer can occur within the molecule. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher chemical reactivity, greater polarizability, and potential biological activity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations for similar thiosemicarbazone derivatives have reported energy gaps in the range of 3-4 eV. nih.govacs.org

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.6 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -2.7 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.7 to 3.9 |

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). malayajournal.orgnih.gov

Ionization Potential (I) and Electron Affinity (A) are related to the energies of the HOMO and LUMO, respectively.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A lower value indicates a "softer" and more reactive molecule.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Calculations for related structures show that these compounds can be characterized as soft molecules with a significant capacity to act as electrophiles, suggesting a strong ability to interact with biological molecules. nih.gov

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Global electrophilic nature of the molecule. |

Vibrational Frequencies Prediction and Assignment

Theoretical vibrational frequency calculations using DFT are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to make detailed assignments of the observed spectral bands. researchgate.net

For this compound, key vibrational modes include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹. researchgate.net

Aromatic C-H stretching: Found around 3000-3100 cm⁻¹. nih.gov

C=N (azomethine) stretching: A characteristic peak appearing near 1608 cm⁻¹. nih.gov

Aromatic ring vibrations: Occur in the 1400-1600 cm⁻¹ region. nih.gov

C=S stretching: This vibration can be found in the range of 738 cm⁻¹ to the 1200s cm⁻¹. researchgate.netnih.gov

A good correlation between the calculated and experimental vibrational frequencies confirms the accuracy of the optimized molecular structure. researchgate.net

¹H and ¹³C NMR Chemical Shift Predictions

DFT calculations can also predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are then compared with experimental data to confirm the molecular structure.

Experimental ¹H NMR data for this compound in a solvent like DMF shows characteristic peaks for:

Phenolic -OH proton: Around δ 8.2 ppm. irphouse.com

Aldehydic proton: Near δ 9.0 ppm. irphouse.com

-NH proton (azomethine): At approximately δ 11.4 ppm. irphouse.com

Aromatic protons: In the region of δ 7.88 ppm. irphouse.com

-NH₂ protons: Observed around δ 6.8 ppm. irphouse.com

Methoxy (-OCH₃) protons: A singlet at about δ 4.0 ppm. irphouse.com

The strong agreement between the theoretically predicted and experimentally observed NMR spectra provides further validation of the computed molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions and to simulate the UV-Vis absorption spectra of molecules. nih.gov This method provides insights into the nature of the electronic excitations, such as n→π* or π→π* transitions, and the orbitals involved.

For this compound and its metal complexes, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths of the electronic transitions. These theoretical spectra are then compared with experimental UV-Vis spectra. For instance, the complex of this ligand with Indium(III) shows a maximum absorbance at 385 nm, while a Palladium(II) complex absorbs at 380 nm. irphouse.comresearchgate.net TD-DFT calculations help to assign these absorption bands to specific electronic transitions, often involving charge transfer from the ligand to the metal or within the ligand itself. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules and their interactions over time. For this compound, while specific MD simulation studies are not extensively reported in the literature, the foundational crystallographic data provides a static map of the key intermolecular interactions that govern its solid-state architecture. These interactions would be the primary focus of MD simulations to understand their strength, stability, and influence on the compound's behavior in a dynamic environment.

The supramolecular assembly is dictated by several intermolecular interactions. Molecules are linked by N—H⋯O hydrogen bonds, forming zigzag chains. nih.gov The crystal structure also features weak intermolecular N—H⋯S and O—H⋯S hydrogen bonds. nih.govresearchgate.net Furthermore, these chains are paired by π–π stacking interactions between the aromatic rings. nih.gov In complexes, such as with Cobalt(III), the amino groups of the thiosemicarbazone ligand are involved in numerous N—H⋯O contacts, creating a three-dimensional hydrogen-bonded network. nih.gov

Below is a table summarizing the hydrogen bond geometries identified in the crystal structure of this compound.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···O2 | 0.82 | 2.14 | 2.610 (4) | 116 |

| N3—H3A···N1 | 0.86 | 2.23 | 2.592 (5) | 105 |

| O1—H1···S1 | 0.82 | 2.69 | 3.290 (3) | 131 |

| N2—H2···S1 | 0.86 | 2.62 | 3.470 (4) | 172 |

| N3—H3B···O1 | 0.86 | 2.28 | 2.943 (4) | 134 |

| Data sourced from crystallographic studies. researchgate.net |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method to analyze the electron density of a molecular system to characterize the nature of chemical bonds and non-covalent interactions. wiley-vch.de This analysis partitions the electron density into atomic basins and identifies critical points where the gradient of the electron density is zero. wiley-vch.de The properties at these critical points, particularly bond critical points (BCPs), provide quantitative information about the interactions.

For this compound, a QTAIM analysis would be instrumental in quantifying the various interactions observed in its crystal structure. The analysis focuses on the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of an interaction.

Covalent Bonds: The C-C, C-N, C-O, C-S, and C=N bonds within the molecule would be characterized by high values of electron density and a large negative Laplacian, indicative of shared-charge, covalent interactions.

Intramolecular Hydrogen Bonds: The O—H⋯O and N—H⋯N intramolecular hydrogen bonds would exhibit BCPs with lower ρ values and positive Laplacians. nih.govresearchgate.net These characteristics are typical of closed-shell interactions, which include strong hydrogen bonds. The analysis would allow for a quantitative comparison of the strengths of these two intramolecular interactions.

Intermolecular Hydrogen Bonds: The various intermolecular hydrogen bonds (N—H⋯O, N—H⋯S, O—H⋯S) that create the supramolecular structure would also be identified by BCPs. nih.govresearchgate.net QTAIM would provide a way to rank the strength of these interactions based on their electron density properties. For instance, the N—H⋯O bonds forming the primary zigzag chains would be expected to have higher ρ values at their BCPs compared to the weaker N—H⋯S and O—H⋯S interactions.

π–π Interactions: The π–π stacking interactions between the phenyl rings would not typically show a direct BCP between the ring centroids. nih.gov Instead, QTAIM analysis would reveal several BCPs between atoms of the interacting rings, characterizing the distributed nature of this non-covalent interaction.

A QTAIM analysis would thus provide a detailed electronic basis for the observed molecular and supramolecular structure of this compound, complementing the geometric description provided by X-ray crystallography.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other species, particularly for identifying regions susceptible to electrophilic and nucleophilic attack. sciforum.net The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating regions of most positive electrostatic potential (electron-poor), while green represents areas of neutral potential. sciforum.net

For this compound, an MEP map would highlight the following key features:

Negative Potential Regions (Red/Yellow): The most electron-rich areas would be concentrated around the electronegative atoms. The sulfur atom of the thiocarbonyl group (C=S) would exhibit a strongly negative potential, making it a primary site for hydrogen bond acceptance. The oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atoms of the thiosemicarbazone moiety, would also be surrounded by regions of negative potential. These locations correspond to the acceptor atoms observed in the hydrogen bonding network of the compound. nih.govnih.gov

Positive Potential Regions (Blue): The most electron-poor regions would be located on the hydrogen atoms involved in polar bonds. Specifically, the hydrogen of the phenolic hydroxyl group (O-H) and the hydrogens of the amine and hydrazine (B178648) groups (N-H) would show a strong positive potential. researchgate.net These sites are the primary hydrogen bond donors in the molecule's interaction network.

Neutral Regions (Green): The aromatic ring's carbon atoms and the methyl group's hydrogen atoms would constitute the more neutral regions of the molecule.

The MEP map visually confirms the molecule's electronic structure, providing a clear rationale for the observed intermolecular interactions. The distinct positive and negative regions explain the molecule's capacity to act as both a hydrogen bond donor and acceptor, leading to the formation of the complex supramolecular assemblies seen in its crystal structure.

Non-Linear Optical (NLO) Properties Calculations

Organic compounds with specific structural features, such as an extended π-conjugated system linking electron-donor and electron-acceptor groups, have attracted significant attention for their non-linear optical (NLO) properties. lew.ro These materials can alter the properties of light and are crucial for applications in telecommunications, optical computing, and dynamic image processing. lew.ro Thiosemicarbazone derivatives are among the classes of organic compounds being investigated for these properties. science.govnih.gov

This compound possesses the requisite molecular architecture to be a potential NLO material. Its structure includes:

An electron-donating portion, comprising the hydroxyl (-OH) and methoxy (-OCH₃) substituted phenyl ring.

A π-conjugated bridge provided by the azomethine group (-CH=N-).

An electron-accepting thiosemicarbazone moiety (-NH-C(=S)-NH₂).

This donor-π-acceptor framework facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a high NLO response. nih.gov

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the NLO properties of candidate molecules. The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO response of the molecule. Studies on similar thiosemicarbazones have shown that they can possess significant β values, often many times larger than that of standard NLO materials like urea (B33335) or para-nitroaniline. nih.gov

Mechanistic Aspects of 2 Hydroxy 3 Methoxybenzaldehyde Thiosemicarbazone and Its Complexes in in Vitro Biological Interactions Non Clinical Focus

Mechanisms of Interaction with Biomolecules In Vitro

Thiosemicarbazones, including 2-Hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone, exhibit a wide range of biological activities, which are often attributed to their ability to interact with essential biomolecules like DNA and proteins. The coordination of these ligands with metal ions can further enhance or modify these interactions.

DNA Binding and Cleavage Mechanisms (e.g., Intercalation, Groove Binding, Oxidative Cleavage)

The interaction of thiosemicarbazone derivatives and their metal complexes with DNA is a key area of investigation. While specific studies on 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone are limited, research on structurally similar compounds provides significant insights into potential mechanisms.

Metal complexes of thiosemicarbazones have been shown to bind to DNA, often through intercalation. For instance, ruthenium(II) complexes of benzaldehyde (B42025) 4-methyl-3-thiosemicarbazones were found to bind to Calf Thymus DNA (CT-DNA) via an intercalative mode. nih.gov This mechanism involves the insertion of the planar aromatic part of the molecule between the base pairs of the DNA double helix. Similarly, a Zn(II) complex of the related 2-hydroxy-5-methoxyacetophenone thiosemicarbazone demonstrated strong binding to CT-DNA with a binding constant (Kb) of 3.65×10⁷ M⁻¹. cumhuriyet.edu.tr

Beyond binding, some thiosemicarbazone complexes can facilitate DNA cleavage. The oxidative cleavage of CT-DNA has been observed with ruthenium(II) complexes, with the extent of cleavage being dose-dependent. nih.gov Copper(II) complexes of 3-acyl 2-(2'-hydroxyphenyl)benzothiazoline have also demonstrated the ability to cleave pBR322 plasmid DNA through a hydrolytic mechanism, converting the supercoiled form of the DNA into relaxed and linear forms. iosrphr.org These findings suggest that metal complexes of this compound could potentially interact with DNA through similar binding and cleavage pathways.

Protein Binding and Conformational Perturbations (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many compounds. The interaction of thiosemicarbazones with HSA is critical for understanding their potential biodistribution.

Studies on various thiosemicarbazone derivatives show significant binding affinity for serum albumins. A methoxy-styryl-thiosemicarbazone was found to interact with HSA through a ground-state association, with the binding being moderate, spontaneous, and driven by both enthalpy and entropy. nih.gov The primary binding site for this compound was identified as subdomain IIA, also known as Sudlow's site I. nih.gov Molecular docking studies supported these findings, indicating that hydrogen bonding and hydrophobic interactions are the main forces driving the binding. nih.gov

Similarly, a Zn(II) complex of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone was shown to bind effectively to Bovine Serum Albumin (BSA), a protein structurally similar to HSA. cumhuriyet.edu.tr Research on other carbohydrazone-based metal complexes has also confirmed binding to HSA, primarily in subdomain IIA, involving amino acid residues like Arg218 and Lys199. rsc.org These interactions can cause conformational changes in the secondary and tertiary structures of the protein. rsc.org Given these precedents, it is plausible that this compound and its complexes also bind to HSA, likely within subdomain IIA, potentially influencing its transport and availability.

Enzyme Inhibition Mechanisms In Vitro (e.g., Topoisomerases, Reductases)

Thiosemicarbazones are well-known for their ability to inhibit various enzymes by chelating metal ions essential for enzymatic activity. One of the most studied targets is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Research on hydroxy- and methoxy-substituted benzaldehyde thiosemicarbazones has revealed significant inhibitory effects on mushroom tyrosinase. acs.org For example, p-Hydroxybenzaldehyde thiosemicarbazone and p-methoxybenzaldehyde thiosemicarbazone were found to be potent inhibitors of both the monophenolase and diphenolase activities of the enzyme. acs.org Kinetic analyses showed that the inhibition is reversible and follows a mixed-type mechanism, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex. acs.orgnih.gov The IC₅₀ values for the diphenolase activity of p-Hydroxybenzaldehyde thiosemicarbazone and p-methoxybenzaldehyde thiosemicarbazone were determined to be 3.80 µM and 2.62 µM, respectively. acs.org This suggests that this compound, possessing both hydroxyl and methoxy (B1213986) substituents, could be a potent inhibitor of tyrosinase.

Antioxidant Activity and Free Radical Scavenging Mechanisms In Vitro

The antioxidant properties of thiosemicarbazones are another significant aspect of their biological profile. They can neutralize harmful free radicals, which are implicated in various pathological processes.

DPPH and ABTS Radical Scavenging Capabilities

The free radical scavenging ability of this compound and its metal complexes has been evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

Studies have shown that this compound itself possesses very good antioxidant properties. bipublication.com In one study, the ligand demonstrated a 98.92% activity in a DPPH free radical assay at a concentration of 100 µg/ml. bipublication.com This activity was reported to be greater than that of the standard antioxidant, L-ascorbic acid, which showed 93.51% activity at the same concentration. bipublication.com The metal complexes of this ligand, however, showed varied and generally lesser activity compared to the free ligand. bipublication.com For instance, nickel complexes exhibited significantly lower antioxidant activity. bipublication.com This highlights the direct and potent free radical scavenging capability of the parent thiosemicarbazone compound. Other studies on different series of thiosemicarbazones have also confirmed their dose-dependent scavenging activity against DPPH and ABTS radicals. nih.govscielo.br

Table 1: DPPH Radical Scavenging Activity This is an interactive table, you can sort and filter the data.

| Compound | Concentration (µg/ml) | % Scavenging Activity | Reference |

|---|---|---|---|

| This compound | 100 | 98.92 | bipublication.com |

| (L)-Ascorbic Acid (Standard) | 100 | 93.51 | bipublication.com |

Superoxide (B77818) Dismutase (SOD) Mimetic Activity

Superoxide dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Some synthetic compounds can mimic this activity, offering potential protective effects against oxidative stress.

Redox Cycling and Electron Transfer Mechanisms

The biological activity of thiosemicarbazones, including this compound (HMBATSC), is often linked to their ability to form redox-active metal complexes. This redox activity is a key component of their in vitro mechanistic action, primarily through the generation of reactive oxygen species (ROS). The process of redox cycling typically involves the reduction of a complexed metal ion to a lower oxidation state, which can then react with molecular oxygen to produce ROS.

Once HMBATSC chelates with transition metal ions such as iron(III) or copper(II), the resulting complex can undergo reduction. For instance, an Fe(III)-HMBATSC complex can be reduced to its Fe(II) counterpart by biological reducing agents. This reduced Fe(II) complex can then participate in Fenton-like reactions, reacting with hydrogen peroxide to generate highly reactive hydroxyl radicals. This catalytic cycle of reduction and oxidation of the metal complex can lead to a significant increase in oxidative stress within a biological system.

While direct electrochemical studies on HMBATSC are limited, the broader class of thiosemicarbazones is known to possess redox activity. The specific redox potential of the metal complex, which is influenced by the ligand structure, determines the feasibility of these electron transfer reactions under physiological conditions. The presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups on the benzaldehyde ring of HMBATSC is expected to influence the electron density on the metal center, thereby modulating the redox potential of its complexes.

Chelation Effects on In Vitro Biological Systems (e.g., Metal Chelation, Modulation of Metal Homeostasis)

This compound is a multidentate ligand capable of forming stable complexes with various transition metal ions. This chelation is a fundamental aspect of its mechanism of action in in vitro biological systems. The thiosemicarbazone moiety, along with the hydroxyl group of the benzaldehyde ring, provides multiple coordination sites (N, S, and O donor atoms), leading to the formation of stable chelate rings with metal ions. bipublication.com

The formation of these metal complexes can significantly impact metal homeostasis in an in vitro cellular environment. By sequestering essential metal ions, such as copper and iron, HMBATSC and its analogues can disrupt the normal functioning of metalloenzymes that are crucial for cellular processes. This disruption of metal-dependent pathways is a key mechanism of the observed biological effects of thiosemicarbazones.

The stability of the metal complexes formed by HMBATSC is a critical factor in its ability to modulate metal homeostasis. The stability constants of these complexes dictate the equilibrium between the free ligand, the free metal ion, and the metal-ligand complex. While specific stability constants for HMBATSC with a range of biologically relevant metal ions are not extensively documented in readily available literature, the known strong chelating ability of thiosemicarbazones suggests that HMBATSC likely forms complexes of significant stability.

Structure-Activity Relationship (SAR) Studies based on In Vitro Mechanistic Data

The biological activity of benzaldehyde thiosemicarbazones is significantly influenced by the nature and position of substituents on the benzaldehyde ring. These structural modifications can impact both the redox properties and the chelation efficacy of the molecule, thereby altering its in vitro biological effects.

The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring of this compound is crucial to its activity. The hydroxyl group, particularly in the ortho position, can participate in metal chelation, increasing the stability of the resulting metal complex. Both the hydroxyl and methoxy groups are electron-donating, which can influence the redox potential of the metal complexes, potentially enhancing their ability to generate reactive oxygen species.

Studies on related compounds have provided insights into the SAR of this class of molecules. For instance, the antioxidant activity of substituted benzaldehydes has been shown to be dependent on the substitution pattern. While a comprehensive SAR study focusing specifically on the in vitro mechanistic aspects of HMBATSC is not widely available, data from analogous compounds can be informative.

Below is a table summarizing the in vitro anticancer activity of 3-methoxybenzaldehyde (B106831) thiosemicarbazone, a structurally similar compound, against various cell lines. This data provides a basis for understanding the potential efficacy of HMBATSC and for designing future SAR studies.

| Compound | Cell Line | IC50 (µg/mL) |

| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 | 2.743 |

| 3-Methoxybenzaldehyde thiosemicarbazone | B16-F0 | 2.82 |

| 3-Methoxybenzaldehyde thiosemicarbazone | EAC | 14.25 |

This table is based on data for a structurally related compound and is intended to be illustrative for SAR context.

Further research is needed to establish a more detailed SAR for HMBATSC, correlating specific structural features with quantitative measures of redox activity, chelation stability, and in vitro biological outcomes.

Emerging Applications and Interdisciplinary Research of 2 Hydroxy 3 Methoxybenzaldehyde Thiosemicarbazone

Applications in Materials Science

Use in Thin Film Deposition and Surface Modification

Research has indirectly linked 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone to the field of thin film technology through its complexation with indium. Indium and its compounds, such as indium tin-oxide, are crucial materials in the fabrication of transparent electrodes for liquid crystal displays and televisions. irphouse.com Furthermore, indium is utilized in thin films to create lubricated layers. irphouse.com

The role of 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone in this context is primarily as a ligand that can form stable complexes with indium (III) ions. irphouse.com This property is significant for the spectrophotometric determination of indium in various samples, including industrial effluents. irphouse.com While direct application of the compound itself in thin film deposition has not been extensively reported, its ability to selectively bind with metal ions like indium suggests its potential as a precursor or carrier molecule for depositing metal-containing thin films. The formation of a stable metal-ligand complex could facilitate the controlled deposition of the metal onto a substrate.

Further investigation is required to explore the direct use of this compound or its metal complexes in creating novel thin films or for the functionalization and modification of surfaces.

Catalytic Applications (Homogeneous and Heterogeneous)

The broader class of compounds to which this compound belongs, namely Schiff bases and their metal complexes, has been recognized for its significant role in the advancement of catalysis. nih.gov These compounds can act as versatile catalysts in a variety of chemical reactions.

While specific studies detailing the catalytic activity of this compound itself in organic transformations are not widely available, its metal complexes have shown relevance in the field of catalysis. For instance, a palladium(II) complex of this ligand has been utilized in the analytical determination of palladium in industrial hydrogenation catalysts. researchgate.net Palladium is a well-established and important catalyst in a wide range of chemical industries. researchgate.net The ability of this compound to form a stable complex with palladium highlights its potential utility in catalyst-related applications, such as in the recovery or monitoring of the precious metal from catalytic converters or industrial processes.

General studies on thiosemicarbazone metal complexes suggest their potential to serve as catalysts in various organic reactions. icm.edu.pl The catalytic activity is often attributed to the metal center, with the thiosemicarbazone ligand playing a crucial role in stabilizing the metal ion and influencing its reactivity. The specific catalytic applications would depend on the choice of the central metal ion.

The following table summarizes the metal complexes of this compound and their contexts related to catalysis:

| Metal Ion | Application Context | Potential Catalytic Relevance |

| Palladium (II) | Determination in hydrogenation catalysts researchgate.net | Indirectly related to catalyst analysis and recovery. |

| General Transition Metals | General catalytic potential of thiosemicarbazone complexes icm.edu.pl | Suggests potential for development as catalysts for organic synthesis. |

This table is based on currently available research and highlights areas for future investigation.

Currently, there is a lack of specific research findings on the photocatalytic properties of this compound or its metal complexes. The exploration of the photocatalytic potential of these compounds remains an open area for future research. The presence of a conjugated system in the ligand and the ability to form complexes with various transition metals, some of which are known to have photocatalytic activity, suggest that this could be a promising avenue for investigation.

Future Research and Challenges in the Application of this compound